
4-Amino-N-methyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-methyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-242 and has been studied extensively for its anti-inflammatory properties.
Mecanismo De Acción
TAK-242 selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to reduce inflammation in various animal models of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. It has also been found to improve survival rates in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages for lab experiments, including its selectivity for TLR4 signaling and its ability to reduce inflammation. However, TAK-242 has some limitations, including its potential off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on TAK-242. One area of interest is the development of TAK-242 as a potential therapeutic for inflammatory diseases in humans. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential off-target effects. Finally, TAK-242 could be studied in combination with other anti-inflammatory agents to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of TAK-242 involves the reaction of 4-amino-1,2,3-triazole with N-methyl-N-phenyl-2-(2,2,2-trifluoroethyl)acetamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield TAK-242.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential applications in the treatment of various inflammatory diseases. It has been shown to selectively inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to bacterial infections. TAK-242 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Propiedades
IUPAC Name |
4-amino-N-methyl-N-phenyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c1-19(9-5-3-2-4-6-9)12(21)11-10(17)7-20(18-11)8-13(14,15)16/h2-7H,8,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCWEAYPXPTIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

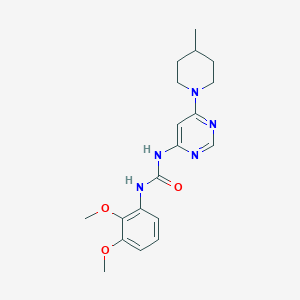


![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)

![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)
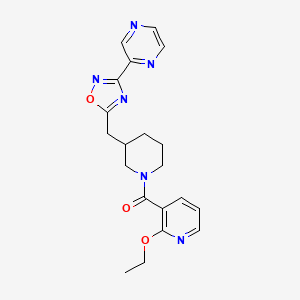
![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)
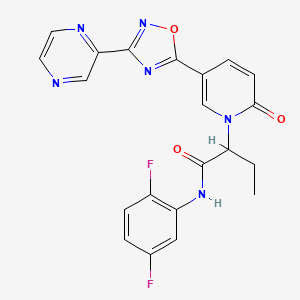

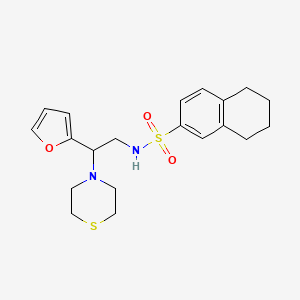
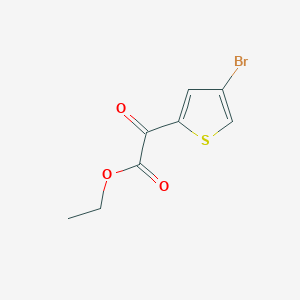
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)